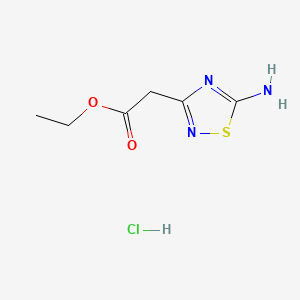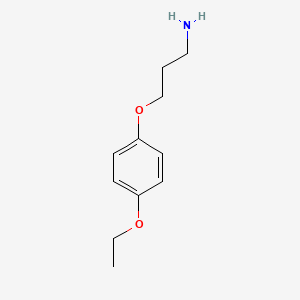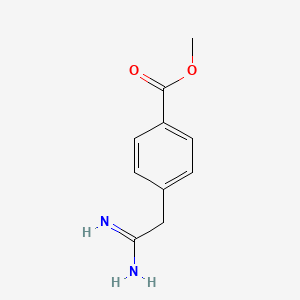
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride typically involves multiple steps. One common method starts with the reaction of cyanoacetamide with sodium nitrite in acetic acid to form 2-cyano-2-oxime acetamide. This intermediate is then reacted with diethyl sulfate to yield 2-cyano-2-ethoxyiminoacetamide. Subsequent reactions with phosphorus trichloride and rectification in vacuo produce ethoxymethylenemalononitrile. This compound is then treated with ammonia and ammonium chloride to form 2-cyano-2-ethoxyimino propionamidine. Cyclization with potassium thiocyanate after bromination yields 2-ethoxyimino-2-(5-amino-1,2,4-thiadiazol-3-yl)acetonitrile, which is finally hydrolyzed to obtain this compound .
Industrial Production Methods
For industrial production, the process is optimized to increase yield and reduce costs. This involves using solvents like 1,2-dichloroethane and catalysts such as triethylamine. The reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have distinct biological activities.
Substitution: The amino group in the thiadiazole ring can participate in substitution reactions, forming new derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various substituted thiadiazole derivatives, which can be further explored for their biological and chemical properties .
Aplicaciones Científicas De Investigación
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial agent.
Agriculture: It is used in the development of new pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Materials Science: The compound is explored for its potential in creating new materials with unique properties, such as corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it inhibits the activity of enzymes essential for the survival of bacteria and fungi. The compound binds to the active site of these enzymes, disrupting their normal function and leading to the death of the microorganism .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-ethyl-1,3,4-thiadiazole: This compound is similar in structure and has been studied for its antimicrobial and corrosion inhibition properties.
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
Ethyl2-(5-amino-1,2,4-thiadiazol-3-yl)acetatehydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C6H10ClN3O2S |
|---|---|
Peso molecular |
223.68 g/mol |
Nombre IUPAC |
ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2S.ClH/c1-2-11-5(10)3-4-8-6(7)12-9-4;/h2-3H2,1H3,(H2,7,8,9);1H |
Clave InChI |
OTZZTBKPFXANBH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NSC(=N1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[3-Fluoro-4-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13591807.png)









![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)
